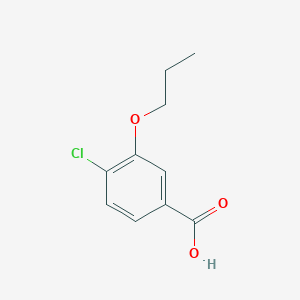

4-Chloro-3-propoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivative Research

Benzoic acid and its derivatives represent a cornerstone in organic chemistry and pharmaceutical sciences. These compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid group, serve as versatile scaffolds and building blocks for synthesizing a wide array of more complex molecules. lookchem.comontosight.ai The inherent reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring allow for extensive chemical modification.

In academic and industrial research, benzoic acid derivatives are investigated for a multitude of potential applications. They are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.comontosight.ai Researchers continually explore how different functional groups attached to the benzoic acid core influence the molecule's physical, chemical, and biological properties, leading to the development of new chemical entities with tailored functions. lookchem.com Studies have investigated benzoic acid derivatives for a range of biological activities, highlighting their importance as a core structure in medicinal chemistry.

Significance of the Chlorinated and Propoxy Substituents in Chemical and Biological Contexts

The specific substitution pattern of 4-Chloro-3-propoxybenzoic acid, featuring both a chlorine atom and a propoxy group, is crucial to its chemical character and utility in research. The introduction of halogen atoms, particularly chlorine, is a well-established strategy in medicinal chemistry. A chloro substituent can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This can lead to remarkable improvements in biological potency and profound effects on pharmacokinetic parameters.

The propoxy group, an ether linkage with a three-carbon chain, also plays a significant role. Alkoxy groups like propoxy can influence a molecule's solubility, membrane permeability, and ability to interact with biological targets. The propoxy group can serve as an intermediate in the synthesis of other biologically active compounds. lookchem.com The combination of the electron-withdrawing chlorine atom and the more flexible, lipophilic propoxy group creates a unique chemical entity that serves as a valuable building block for creating diverse and complex molecules with specific desired properties. bldpharm.com

Overview of Current Research Landscape and Emerging Trends

Current research involving this compound and its isomers, such as 3-Chloro-4-propoxybenzoic acid, positions them primarily as key intermediates in organic synthesis. nih.govcymitquimica.com The compound is not typically studied for its own end-use biological activity but is rather utilized as a foundational component for constructing larger, more elaborate molecules.

The emerging trend for this compound is its application as a "building block" in the synthesis of potential therapeutic agents and other high-value chemicals. bldpharm.com For instance, related bromo-propoxybenzoic acid structures are explicitly mentioned as intermediates in patents for creating new biologically active compounds and in the production of agrochemicals. lookchem.comgoogle.com This indicates that the current value of this compound in the research landscape is as a versatile and reliable starting material for the development of novel chemical entities in the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

Below is a table summarizing the key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 65136-52-9 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₁ClO₃ | bldpharm.comcymitquimica.com |

| Molecular Weight | 214.65 g/mol | bldpharm.com |

| MDL Number | MFCD18434435 | bldpharm.com |

| InChI Key | GSTOIQLTEUFNGQ-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOIQLTEUFNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681846 | |

| Record name | 4-Chloro-3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65136-52-9 | |

| Record name | 4-Chloro-3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-CHLOROPROPOXY)-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Chloro-3-propoxybenzoic Acid and Related Analogues

The foundational methods for synthesizing this compound and similar compounds rely on well-understood organic reactions. These routes are often characterized by their stepwise nature, involving the sequential introduction of functional groups onto a benzene (B151609) ring.

Nucleophilic Substitution Reactions in Benzoic Acid Synthesis

Nucleophilic substitution is a cornerstone of organic synthesis, and it plays a crucial role in the preparation of alkoxy-substituted benzoic acids. In this context, a typical approach involves the reaction of a precursor molecule containing a suitable leaving group with a nucleophile. For instance, the synthesis of 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid starts with 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl chloride. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) chloride to form an ether linkage. This principle can be extended to the synthesis of this compound, where a precursor with a hydroxyl group at the 3-position and a chlorine at the 4-position could be reacted with a propyl halide.

Another variation of nucleophilic substitution is seen in the preparation of 1-(3-methoxy-4-propoxyphenyl)ethanone from 1-(3-chloro-4-propoxyphenyl)ethanone (B3024719) using sodium methoxide (B1231860) in methanol (B129727). This demonstrates the replacement of a chloro substituent with a methoxy (B1213986) group via nucleophilic aromatic substitution.

Ester Saponification and Carboxylic Acid Formation

The conversion of an ester to a carboxylic acid, known as saponification, is a fundamental step in many synthetic sequences leading to benzoic acid derivatives. libretexts.orgmasterorganicchemistry.com This reaction is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521), followed by an acidic workup. libretexts.orgmasterorganicchemistry.com The process begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling an alkoxide leaving group and forming a carboxylic acid, which is subsequently deprotonated by the base to yield a carboxylate salt. libretexts.org Acidification in the final step regenerates the carboxylic acid. masterorganicchemistry.com

This method is integral to syntheses where the carboxylic acid functionality is introduced at a later stage. For example, 4-(2-<2-ethylamino-5-chloro-benzamido>-ethyl)-benzoic acid ethyl ester is transformed into the corresponding carboxylic acid through alkaline hydrolysis. google.com Similarly, the synthesis of 3-nitro-4-n-propoxybenzoic acid can be achieved through the saponification of its ester precursor. google.com

Synthetic Pathways Involving Halogenated Benzoic Acid Precursors

Halogenated benzoic acids are versatile starting materials for the synthesis of more complex derivatives. scbt.com The presence of halogen atoms provides a handle for further functionalization through various reactions, including nucleophilic substitution and cross-coupling reactions. For example, 4-chloro-3-nitrobenzoic acid serves as a key intermediate in the synthesis of diverse organic molecules due to its reactive functional groups. solubilityofthings.com

The synthesis of 4-chloro-3-sulfamylbenzoic acid is achieved by reacting 4-chlorobenzoic acid with chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid, which is then treated with ammonia. google.com This illustrates how a readily available halogenated benzoic acid can be elaborated into a more complex structure. Similarly, 4-chloro-3-methoxybenzoic acid can be synthesized by the chlorination of 3-methoxybenzoic acid or the methoxylation of 4-chlorobenzoic acid. ontosight.ai

Advanced Synthetic Strategies and Process Optimization

As the demand for complex organic molecules grows, so does the need for more efficient and selective synthetic methods. Research in this area focuses on developing strategies that offer greater control over the reaction outcome while minimizing waste and environmental impact.

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are critical considerations in the synthesis of multi-functionalized molecules like this compound. A regioselective process favors the formation of a particular regioisomer over others. google.com For instance, in the synthesis of substituted benzoic acids, controlling the position of incoming functional groups is paramount.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective synthesis of heterocycles and other complex molecules. whiterose.ac.uk While not directly applied to this compound in the provided context, these advanced methodologies highlight the potential for direct and selective functionalization of C-H bonds, which could offer more efficient routes to substituted benzoic acids in the future.

Development of Efficient and Sustainable Synthetic Methodologies

The development of sustainable synthetic methods is a key goal in modern chemistry. This involves the use of environmentally benign reagents and solvents, as well as processes that are more atom-economical. For example, the use of Raney nickel as a catalyst for the hydrogenation of unsaturated carboxylic acids in water represents a greener alternative to traditional methods that often rely on organic solvents. researchgate.net

Furthermore, the use of building blocks, which are fundamental compounds used as starting materials, is essential for the efficient construction of complex molecules. scbt.com Companies like Santa Cruz Biotechnology and Enamine offer a wide range of such building blocks, including various substituted benzoic acids, to facilitate research and development. scbt.comenaminestore.com The availability of these precursors streamlines the synthesis of target molecules like this compound and its analogs.

Scalable Synthesis for Research and Development Applications

The scalable synthesis of this compound for research and development purposes often starts from readily available precursors. One common industrial approach involves the oxidation of the corresponding acetophenone, 1-(3-chloro-4-propoxyphenyl)ethanone. This oxidation can be achieved using reagents like potassium permanganate (B83412) in an alkaline medium. Another potential route, by analogy to similar benzoic acid derivatives, is the oxidation of 4-chlorotoluene. wikipedia.org

A laboratory-scale synthesis might involve multiple steps, starting from a more basic precursor. For instance, a related compound, 3-bromo-4-(3-chloropropoxy)benzoic acid, was synthesized by first reacting methyl 3-bromo-4-hydroxybenzoate with 3-bromo-1-chloropropane in the presence of potassium carbonate. google.com The resulting ester, methyl 3-bromo-4-(3-chloropropoxy)benzoate, was then hydrolyzed using sodium hydroxide in methanol to yield the final acid. google.com A similar multi-step process starting from 4-aminobenzoic acid has been used to create other substituted benzoic acids, involving steps like thiocyanation and hydrolysis.

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| 1-(3-chloro-4-propoxyphenyl)ethanone | Potassium permanganate | Not specified | This compound |

| Methyl 3-bromo-4-hydroxybenzoate | 1. 3-bromo-1-chloropropane, K2CO3 2. NaOH, MeOH | Methyl 3-bromo-4-(3-chloropropoxy)benzoate | 3-Bromo-4-(3-chloropropoxy)benzoic acid google.com |

| 4-Aminobenzoic acid | 1. KSCN, Br2 2. KOH | 2-Aminobenzothiazole-5-carboxylic acid hydrochloride | 4-Amino-3-mercaptobenzoic acid hydrochloride |

Derivatization and Functionalization Reactions of the this compound Scaffold

The structure of this compound offers multiple sites for chemical modification, making it a valuable building block in organic synthesis.

The carboxylic acid group is a primary site for derivatization. Standard reactions include:

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. For example, 4-hydroxybenzoic acid is esterified using methanol and concentrated sulfuric acid. This process is also applicable to produce various esters of this compound.

Amidation: The carboxylic acid can be converted into an amide. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. google.comgoogle.com The resulting acyl chloride can then be reacted with an amine to form the desired amide. For instance, 3-bromo-4-(3-chloropropoxy)benzoic acid was converted to its acyl chloride and then reacted with 1-(2-hydroxyethyl)pyrrolidine. google.com

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene ring. masterorganicchemistry.com The existing chloro and propoxy groups on the this compound ring direct the position of incoming electrophiles. The propoxy group is an ortho, para-directing activating group, while the chloro group is an ortho, para-directing deactivating group. The carboxylic acid group is a meta-directing deactivating group. vaia.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. evitachem.com For 4-alkoxybenzoic acids, nitration can also be performed with 40-80% nitric acid at elevated temperatures. google.com

Halogenation: Further halogenation, such as chlorination or bromination, can introduce another halogen atom onto the ring, typically directed by the existing substituents. vaia.comleah4sci.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). For example, 4-chlorobenzoic acid can be reacted with chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid. google.com

Friedel-Crafts Reactions: These reactions, which include alkylation and acylation, introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com

The regioselectivity of these substitutions is determined by the combined directing effects of the existing chloro, propoxy, and carboxyl groups.

The propoxy and chloro groups can also undergo chemical transformations:

Propoxy Group: The ether linkage of the propoxy group can potentially be cleaved under harsh conditions, though this is less common.

Chloro Group: The chloro substituent can be replaced through nucleophilic aromatic substitution reactions, although this typically requires strong nucleophiles and specific reaction conditions. For instance, the chloro group in a similar compound was substituted by a methoxy group using sodium methoxide in methanol.

Oxidation: The primary oxidation pathway for precursors to this compound involves the oxidation of an alkyl side chain, such as an acetyl group, to form the carboxylic acid. Reagents like potassium permanganate are effective for this transformation. google.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. However, a more common reduction reaction in related substituted benzoic acids involves the reduction of other functional groups. For example, a nitro group can be reduced to an amine. evitachem.com The carbonyl group of a ketone precursor can also be reduced to a secondary alcohol using a reducing agent like sodium borohydride.

Structural Analysis and Conformational Studies

Advanced Spectroscopic Characterization in Elucidating Molecular Structure

Spectroscopy is a fundamental tool for determining molecular structure. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its chemical bonds, functional groups, and atomic arrangement can be obtained.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different hydrogen environments. The aromatic protons would appear as a complex multiplet or as distinct doublets and doublets of doublets in the region of approximately 7.0-8.0 ppm. The propoxy group would show an upfield triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂). The acidic proton of the carboxylic acid group would be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum would confirm the presence of ten unique carbon atoms. This would include signals for the carboxyl carbon, the six aromatic carbons (with their chemical shifts influenced by the chloro, propoxy, and carboxyl substituents), and the three carbons of the propoxy chain.

The expected shifts, based on analyses of similar compounds like 4-propoxybenzoic acid and 4-chlorobenzoic acid, provide a reliable fingerprint for the molecule's structure. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Chloro-3-propoxybenzoic acid This table is generated based on established principles of NMR spectroscopy and data from analogous structures.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170 |

| Aromatic C-H | 7.0 - 8.0 (multiplets) | 115 - 135 |

| Aromatic C-Cl | N/A | 125 - 135 |

| Aromatic C-O | N/A | 150 - 160 |

| Aromatic C-COOH | N/A | 130 - 140 |

| Propoxy (-OCH₂CH₂CH₃) | ~4.0 (triplet) | ~70 |

| Propoxy (-OCH₂CH₂CH₃) | ~1.8 (sextet) | ~22 |

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their vibrational modes. For this compound, these methods would confirm the key structural components.

Key expected vibrational frequencies include:

A broad O-H stretching band from the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region.

A strong C=O (carbonyl) stretching band from the carboxylic acid, expected around 1700 cm⁻¹.

C-O-C (ether) stretching vibrations, which would appear in the fingerprint region, approximately 1250-1000 cm⁻¹.

C-Cl stretching vibrations, typically observed at lower wavenumbers.

Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ range.

Studies on related molecules, such as 4-chloro-3-nitrobenzoic acid and other substituted benzoic acids, provide a basis for these assignments and demonstrate how substituents influence the vibrational frequencies. acs.orgucl.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data from similar compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 |

| C-O-C Stretch | Ether | 1250 - 1000 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, which confirms the molecular weight of a compound and can reveal structural details through fragmentation patterns. For this compound (C₁₀H₁₁ClO₃), the molecular ion peak [M]⁺ would be expected at m/z 214, with a characteristic isotopic pattern [M+2]⁺ at m/z 216 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. cymitquimica.comnih.gov

Common fragmentation pathways for benzoic acid derivatives often involve the loss of the carboxylic acid group (-COOH) or components of the alkyl chain. This analysis provides definitive confirmation of the molecular formula and corroborates the structure elucidated by other spectroscopic methods.

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods define the molecule itself, X-ray crystallography provides unparalleled insight into the arrangement of molecules in the solid state, including their packing, conformation, and intermolecular interactions.

A specific single-crystal X-ray diffraction study for this compound is not publicly documented. However, such an analysis would be the definitive method to determine its solid-state conformation, including the planarity of the benzoic acid moiety and the orientation of the propoxy group. For benzoic acid derivatives, a common and highly stable structural motif is the formation of a hydrogen-bonded dimer, where the carboxylic acid groups of two molecules interact to form a cyclic, eight-membered ring. This dimerization is a dominant feature in the crystal packing of many related structures.

The study of benzoic acid derivatives is rich with examples of polymorphism and co-crystallization, phenomena that are critical in materials science and pharmaceuticals.

Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms, or polymorphs, can have distinct physical properties. Substituents on the benzoic acid ring can lead to different packing arrangements and intermolecular interactions, making polymorphism a common feature in this class of compounds. ucl.ac.ukrsc.orgrsc.org Studies on substituted fenamic acids, for instance, show that the position and pattern of substitution are crucial determinants of polymorphic behavior. rsc.org The conformational flexibility of substituents, combined with various possible hydrogen bonding networks, can give rise to multiple stable crystal lattices. acs.orgucl.ac.uk

Co-crystallization involves combining two or more different molecules into a single, homogeneous crystalline solid. Benzoic acids are excellent candidates for forming co-crystals, often with nitrogen-containing bases like pyridines or amides. acs.orgresearchgate.netrsc.orgresearchgate.net These co-crystals are held together by strong, non-covalent interactions, such as the robust hydrogen bond between a carboxylic acid and a pyridine (B92270) nitrogen. This approach, known as crystal engineering, allows for the tuning of solid-state properties by selecting appropriate co-crystal formers. rsc.orgscispace.com

Conformational Analysis and Molecular Flexibility Studies

In the absence of direct research on this compound, a theoretical understanding of its conformational possibilities can be inferred from the behavior of structurally related compounds, such as other substituted benzoic acids and alkoxybenzene derivatives. However, to adhere strictly to the analysis of the title compound, this article cannot present specific data.

The molecular flexibility of this compound would primarily arise from the rotation around several key single bonds:

The bond connecting the carboxylic group to the benzene (B151609) ring.

The ether linkage, specifically the C(ring)-O and O-C(propoxy) bonds.

The C-C single bonds within the propoxy chain.

The conformation of the molecule is determined by the interplay of steric and electronic effects of its substituents. The chlorine atom and the propoxy group at positions 3 and 4, respectively, influence the rotational barrier of the carboxylic acid group. The propoxy chain itself can adopt various conformations (e.g., anti, gauche) around its C-C bonds, leading to multiple potential low-energy states for the entire molecule.

A comprehensive conformational analysis would typically involve:

Computational Modeling: Using methods like DFT to calculate the potential energy surface of the molecule as a function of the key dihedral angles. This would identify the most stable conformers and the energy barriers between them.

Crystallographic Data: An X-ray diffraction study of a single crystal would provide definitive information on the molecule's solid-state conformation, including precise bond lengths, bond angles, and torsion angles.

Without such specific studies, any detailed discussion, including data tables on bond parameters and dihedral angles for different conformers, would be speculative. Further research is required to characterize the conformational landscape of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations provide a fundamental understanding of the electronic structure and various molecular properties of 4-Chloro-3-propoxybenzoic acid. By solving the Schrödinger equation, or approximations of it, for the molecule, researchers can determine its geometry, energy, and electronic descriptors.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and calculating energies. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable conformation of the molecule. This process, known as geometry optimization, minimizes the energy of the molecule to predict its three-dimensional shape, including crucial parameters like bond lengths, bond angles, and dihedral angles.

The optimized structure provides a detailed picture of the spatial arrangement of the atoms. For instance, the carboxylic acid group's orientation relative to the benzene (B151609) ring and the conformation of the propoxy chain are determined. These calculations also yield the total energy of the molecule, which is essential for assessing its stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-O (propoxy) | ~1.37 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Angle | Cl-C-C | ~119.5° |

| Bond Angle | O-C-C (propoxy) | ~117.8° |

| Dihedral Angle | C-C-C=O (carboxyl) | ~180.0° |

Note: These are representative values derived from typical DFT calculations and may vary slightly between different studies and levels of theory.

While DFT is widely used, other methods like Hartree-Fock (HF) and various semi-empirical techniques also provide valuable information. The HF method, an ab initio approach, is often used as a starting point for more complex calculations. Both HF and DFT are employed to calculate key electronic descriptors that help characterize the chemical reactivity of this compound.

Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties include ionization potential, electron affinity, and molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capacity |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 1.8 eV | Energy released when an electron is added |

Note: Values are illustrative and depend on the specific computational method (e.g., DFT/B3LYP, HF) and basis set used.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra for this compound can be calculated and then compared with experimentally obtained spectra. This comparison serves as a validation of the computational method and the optimized molecular structure.

Calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. For example, the characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-Cl bond can be computed. By comparing these theoretical frequencies with the peaks in an experimental IR spectrum, researchers can confidently assign each peak to a specific molecular vibration.

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are computational techniques that are essential in drug discovery and materials science for predicting how a molecule might interact with a specific target, typically a protein.

Molecular docking simulations are used to predict the preferred orientation of this compound when it binds to the active site of a target protein. This process involves placing the ligand (the acid) into the binding site of the receptor (the protein) in various conformations and scoring the resulting poses. The score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. For example, the carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with polar residues, while the chlorinated benzene ring can engage in hydrophobic or halogen-bonding interactions.

Building on the insights from molecular docking, virtual screening can be employed to identify other potentially active molecules from large chemical libraries. If this compound shows promising binding to a particular target, its structure can be used as a template or query in a virtual screen.

In this process, thousands or even millions of other compounds are computationally docked to the same target site. The results are then ranked based on their predicted binding affinities and interaction patterns. This in silico approach allows for the rapid and cost-effective identification of analogues of this compound that may have improved binding affinity or other desirable properties, prioritizing them for future synthesis and experimental testing.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules. For this compound, MD simulations would reveal the molecule's flexibility and the range of shapes, or conformations, it can adopt in different environments.

The simulation would model the interactions between the atoms of the molecule and its surroundings (e.g., water) over time, governed by the principles of classical mechanics. Key areas of investigation would include the rotational freedom of the propoxy group and the orientation of the carboxylic acid group relative to the benzene ring. Understanding these dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Table 1: Theoretical Torsional Angle Dynamics in this compound

| Dihedral Angle | Description | Expected Dynamic Behavior |

| C(2)-C(3)-O-C(propyl) | Rotation around the ether linkage | High flexibility, sampling multiple rotameric states. |

| C(aromatic)-C(carboxyl)-O-H | Rotation of the carboxylic acid group | Potential for intra-molecular hydrogen bonding with the adjacent propoxy group, which could restrict rotation. |

| O-C-C-C (propoxy chain) | Rotation within the propyl chain | Standard gauche and anti conformations would be explored. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are fundamental in medicinal chemistry for optimizing lead compounds and predicting the efficacy of new molecules.

Development of Predictive Models for Biological Efficacy

In a hypothetical QSAR study involving a series of benzoic acid derivatives including this compound, researchers would aim to build a mathematical model that predicts their biological effectiveness against a specific target (e.g., an enzyme or receptor). This involves calculating a set of molecular descriptors for each compound and using statistical methods to find a correlation with their experimentally measured activities.

The resulting model, often a linear or non-linear equation, could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Identification of Key Molecular Descriptors Influencing Activity

A critical outcome of a QSAR study is the identification of the specific molecular features, or descriptors, that are most influential in determining the biological activity. For this compound, these descriptors would quantify its electronic, steric, and hydrophobic properties.

By analyzing the QSAR model, one could determine, for instance, whether the chloro- and propoxy- substituents contribute positively or negatively to the desired activity and to what extent.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR/QSPR Study of this compound

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | Hammett constant (σ) | The electron-withdrawing nature of the chlorine atom at the para-position would significantly influence the acidity of the carboxylic acid group. |

| Steric | Molar Refractivity (MR) | The size and bulk of the propoxy group would affect how the molecule fits into a biological target's binding site. |

| Hydrophobic | LogP (Partition Coefficient) | The overall hydrophobicity, influenced by both the chloro and propoxy groups, would be critical for membrane permeability and interaction with hydrophobic pockets in a protein. |

| Topological | Wiener Index | This descriptor relates to the branching of the molecule, in this case, the propoxy chain, which can influence its shape and interactions. |

Biological Activities and Mechanistic Investigations

Antimicrobial Research

The antimicrobial potential of benzoic acid derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against various microbial pathogens. The introduction of different functional groups to the benzoic acid scaffold, such as alkoxy and chloro groups, can significantly modulate this activity.

Research into the antibacterial effects of benzoic acid derivatives has shown varied results. While benzoic acid itself may show no significant activity, its derivatives, particularly esters and amides, have demonstrated notable efficacy. nih.govbohrium.com For instance, salicylanilide (B1680751) esters of benzoic acid have been found to be active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov The most potent of these included compounds with multiple chloro substitutions. nih.gov

Similarly, amide derivatives of p-alkoxybenzoic acids have shown positive results against both E. coli and Staphylococcus strains. bohrium.com The mechanism of action for related compounds, such as cinnamic acid derivatives, is linked to their antioxidant and anti-inflammatory properties. mdpi.com

The antifungal activity of benzoic acid derivatives appears to be less pronounced than their antibacterial effects. nih.gov Studies on salicylanilide benzoates, for example, revealed that their antifungal activity was significantly lower than their antibacterial efficacy. nih.gov However, various alkoxybenzoic acids have been evaluated for potential antifungal activities, suggesting that this class of compounds warrants further investigation in this area. researchgate.net There is currently a lack of specific data regarding the anti-algal properties of 4-Chloro-3-propoxybenzoic acid or related alkoxybenzoic acids.

A more extensively studied area is the antitubercular potential of substituted benzoic acids. nih.govnih.gov Research has demonstrated that weak acids like benzoic acid possess antimycobacterial properties, and their ester prodrugs can exhibit improved activity, likely due to enhanced diffusion across mycobacterial cell membranes. mdpi.com

Studies on a library of benzoates with various electron-withdrawing groups (such as 4-chloro) and different alkoxy substituents have been conducted to understand structure-activity relationships. mdpi.com The introduction of these groups aims to modulate the acid's pKa and lipophilicity, respectively. mdpi.com It was found that introducing electron-withdrawing substituents into the aromatic ring led to an increase in activity against Mycobacterium tuberculosis. mdpi.com Specifically, phenyl and hexyl esters of 4-chlorobenzoic acid showed higher activity than the free acid, underscoring the potential of a prodrug approach. mdpi.com While a direct correlation with the pKa of the acids was not established, the results indicate that compounds with these substitutions are promising leads for tuberculosis therapy. nih.govmdpi.com

Table 1: Antitubercular Activity of Selected Benzoic Acid Derivatives against M. tuberculosis

| Compound/Derivative Class | Activity/Finding | Reference |

|---|---|---|

| Nicotinic acid N-(3,5-dinitro-benzoyl)-N'-(4-methoxy-benzylidene)-hydrazide | Most potent in its series with MIC of 3.5×10⁻³ μM. | nih.gov |

| 3-(N-substituted glycinamido) benzoic acid derivatives | Five compounds showed potent activity with an MIC of 1.6 μg/ml. | nih.gov |

| Benzoic acid esters (general) | Can be activated by mycobacterial enzymes to the corresponding active acid. | mdpi.com |

Anti-inflammatory Studies

The anti-inflammatory potential of benzoic acid derivatives is an emerging area of research, with studies often focusing on how substitutions on the benzoic acid ring influence activity and mechanism.

The mechanisms underlying the anti-inflammatory effects of benzoic acid derivatives involve the modulation of key signaling pathways and inflammatory mediators. The compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is hypothesized to exert its anti-inflammatory action by binding to cyclooxygenase-2 (COX-2) and inhibiting LPS-induced NF-κβ signaling pathways. nih.gov

Broader studies on organic acids suggest other potential mechanisms, such as Toll-like receptor 4 (TLR-4) antagonism. fu-berlin.de Research on cinnamic acid derivatives has shown they can decrease the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, and modulate the NF-κB signaling pathway. mdpi.com These findings suggest that this compound could potentially share similar mechanisms of action, targeting enzymes and transcription factors that are central to the inflammatory response.

Anticancer Potential and Antitumor Mechanisms

Research into the anticancer properties of compounds structurally related to this compound has demonstrated notable effects on cancer cells. These studies, primarily focusing on metal complexes of similar benzoic acid derivatives, offer a foundational understanding of the potential antitumor mechanisms.

While direct studies on the cytotoxicity of this compound are limited in the available literature, research on closely related compounds provides significant insights. For instance, two novel copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as the main ligand, namely [Cu(ncba)4(phen)] (1) and [Cu(ncba)4(bpy)] (2), have demonstrated substantial antiproliferative effects against several human cancer cell lines. mdpi.com

A Cell Counting Kit-8 (CCK-8) assay revealed that these complexes exhibit significant cytotoxicity. Notably, complex 1 showed greater antitumor efficacy against human cancer cell lines A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (liver cancer) than the well-known anticancer drug cisplatin. mdpi.com The antiproliferative activity of various indole-based compounds has also been reported, highlighting the potential of this class of compounds in cancer therapy. mdpi.com

Table 1: Antiproliferative Activity of Copper(II) Complexes of 4-Chloro-3-nitrobenzoic acid

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Complex 1 | A549 | 10.5 ± 1.2 |

| HeLa | 8.7 ± 0.9 | |

| HepG2 | 6.4 ± 0.7 | |

| Complex 2 | A549 | 15.2 ± 1.5 |

| HeLa | 12.8 ± 1.1 | |

| HepG2 | 10.1 ± 1.0 | |

| Cisplatin | A549 | 12.3 ± 1.3 |

| HeLa | 10.5 ± 1.0 | |

| HepG2 | 9.8 ± 0.9 |

Data derived from a study on copper(II) complexes of 4-chloro-3-nitrobenzoic acid, a structurally related compound. mdpi.com

The investigation of the copper(II) complexes of 4-chloro-3-nitrobenzoic acid has also shed light on their ability to interfere with the cancer cell cycle and induce programmed cell death (apoptosis). mdpi.com Flow cytometry analysis demonstrated that these complexes can arrest the cell cycle of HepG2 cells, leading to an accumulation of cells in the G0/G1 phase. mdpi.com

Furthermore, flow cytometry-based apoptosis assays confirmed that these complexes induce cell death. The mechanism of apoptosis was further elucidated by Western blotting, which revealed that the copper(II) complexes regulate the expression of the Bcl-2 protein family, key regulators of the apoptotic process. mdpi.com The induction of apoptosis is a crucial mechanism for many anticancer agents. medchemexpress.com

The biological activity of a compound is often intrinsically linked to its ability to interact with key biomolecules. Studies on the copper(II) complexes of 4-chloro-3-nitrobenzoic acid have explored their binding to calf thymus DNA (CT-DNA) and human serum albumin (HSA). mdpi.com Human serum albumin is a major transport protein in the blood that can bind to a wide variety of drugs. nih.govthno.org

Electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry techniques were employed to investigate these interactions. The results indicated that both copper(II) complexes bind to CT-DNA through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects.

The studies also revealed that the complexes quench the intrinsic fluorescence of HSA through a static mechanism, indicating the formation of a stable ground-state complex. mdpi.com Understanding the binding to HSA is crucial as it affects the distribution, metabolism, and efficacy of a drug. mdpi.comiapchem.org

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for both cancer and type 2 diabetes. mdpi.comnih.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition can enhance insulin sensitivity. nih.govjuniperpublishers.com While direct inhibitory data for this compound on PTP1B is not extensively detailed, the broader class of benzoic acid derivatives has been investigated as PTP1B inhibitors. nih.govgoogle.comgoogle.com The search for selective PTP1B inhibitors is an active area of research. nih.govjuniperpublishers.com

Cyclin-dependent kinases (CDKs) are key enzymes that regulate the progression of the cell cycle. google.com The inhibition of CDKs can lead to cell cycle arrest and is a validated strategy in cancer therapy. googleapis.comnih.gov While specific studies detailing the inhibition of CDKs by this compound were not identified, the induction of G1 phase cell cycle arrest by related compounds suggests a potential, indirect or direct, modulatory role on CDK activity. mdpi.com

Anti-diabetic and Metabolic Regulation Investigations

The metabolic regulatory potential of this compound is an emerging area of interest, primarily linked to its potential interaction with enzymes involved in glucose metabolism.

Other Pharmacological and Biological Applications

Sickle cell disease (SCD) is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under low-oxygen conditions, leading to the deformation of red blood cells into a "sickle" shape. Research into anti-sickling agents often focuses on small molecules that can modulate the properties of hemoglobin to prevent this polymerization. sigmaaldrich.com Certain classes of aromatic aldehydes, for example, have been shown to bind to hemoglobin and stabilize its high-oxygen-affinity state, thereby inhibiting the sickling process. sigmaaldrich.com

Currently, there is no published research or data available to suggest that this compound possesses anti-sickling properties or has any modulatory effect on hemoglobin.

Immunomodulation refers to the alteration of the immune system's function. One of the complex mechanisms potentially triggering autoimmunity is molecular mimicry. fluorochem.co.uk This phenomenon occurs when similarities between foreign peptides (from pathogens, for instance) and self-peptides lead to the cross-activation of T or B cells, which then erroneously attack the body's own tissues. fluorochem.co.uk This can initiate or exacerbate autoimmune diseases. For a compound to be implicated in this process, it would typically need to be demonstrated that it, or a metabolite, shares structural similarities with host antigens, provoking a cross-reactive immune response.

No scientific studies have been conducted to evaluate this compound for general immunomodulatory effects or for any role related to the mechanism of molecular mimicry in autoimmune diseases.

Estrogenic activity refers to the ability of a chemical to mimic the effects of the hormone estrogen by binding to and activating estrogen receptors (ERs). Compounds with such properties, known as xenoestrogens or phytoestrogens (if from plant sources), can influence the endocrine system. Research in this area often uses in vitro assays, such as the E-screen assay with ER-positive breast cancer cell lines (e.g., MCF-7), to detect cell proliferation in response to the compound.

Despite research into the estrogenic potential of other benzoic acid derivatives, there are no available studies or reports on the estrogenic or anti-estrogenic activity of this compound.

The development of new agrochemicals is a significant area of chemical research. Benzoic acid derivatives are a class of compounds that serve as important intermediates and building blocks in the synthesis of various biologically active agrochemicals, including herbicides. For example, phenoxyacetic acids, which are structurally related to benzoic acids, are a well-known class of herbicides.

While the chemical structure of this compound—featuring a halogenated aromatic ring and a carboxylic acid group—is consistent with that of a precursor for agrochemical synthesis, a review of the available literature and patents does not identify its specific use in the development of any particular agrochemical product.

Medicinal Chemistry and Drug Discovery Applications

Role as a Key Intermediate in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, intermediates are crucial chemical compounds that serve as the foundational steps for the synthesis of active pharmaceutical ingredients (APIs). 4-Chloro-3-propoxybenzoic acid functions as such a key intermediate, providing a versatile platform for constructing a variety of molecular architectures.

While substituted benzoic acids are fundamental building blocks in drug synthesis, the direct role of this compound as a precursor in the widely published synthetic routes for the antiarrhythmic drug Dronedarone is not prominently documented. Established synthesis pathways for Dronedarone typically commence from other key intermediates, such as derivatives of nitrobenzene or benzofuran, which are then subjected to a series of reactions to construct the final complex molecule. researchgate.netconicet.gov.argoogle.com

The general importance of halogenated and alkoxy-substituted benzoic acids as precursors in medicinal chemistry, however, is well-established. nih.gov For instance, chloro-substituted benzoic acids are known to be versatile intermediates in the synthesis of various pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. nih.gov

The true value of this compound in drug discovery lies in its application as a building block for the creation of novel chemical entities. Medicinal chemists utilize such "building blocks"—small, pre-functionalized molecules—to systematically assemble diverse libraries of compounds for biological screening. researchgate.net The rational design of these blocks is considered a crucial strategy to accelerate drug discovery projects and improve the quality of potential drug candidates. researchgate.net

A specific application of this compound is demonstrated in its use for preparing substituted benzoylguanidine derivatives. These compounds have been investigated as potent and selective inhibitors of the sodium-hydrogen exchanger (NHE), a target for various cardiovascular and metabolic diseases. The carboxylic acid group of this compound is typically activated and then reacted with a guanidine moiety to form the final active compound.

Structure-Activity Relationship (SAR) Studies for Optimized Drug Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead molecule and observing the resulting changes in potency or selectivity, researchers can develop a comprehensive understanding of the key molecular features required for a desired therapeutic effect.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Benzoic acid derivatives have been the subject of numerous studies to define pharmacophoric requirements for various targets.

For example, in the design of inhibitors for enzymes like carbonic anhydrases, the benzoic acid scaffold is frequently employed. nih.govnih.gov SAR studies reveal that the carboxylic acid group is often a critical pharmacophoric feature, acting as a key hydrogen bond donor or acceptor, or coordinating with a metal ion in the enzyme's active site. The substitution pattern on the aromatic ring, such as the placement of chloro and alkoxy groups, further defines the pharmacophore by influencing the molecule's shape, electronics, and binding orientation. nih.gov

Rational drug design leverages the understanding of a biological target's structure and the pharmacophoric requirements for binding to design and synthesize new molecules with enhanced properties. researchgate.net The this compound scaffold offers a template that can be systematically modified. For instance, analogues can be designed by:

Altering the Alkoxy Chain: The propoxy group can be replaced with other alkoxy groups (e.g., methoxy (B1213986), ethoxy, butoxy) to probe the size and nature of the binding pocket.

Modifying the Substitution Pattern: The positions of the chloro and propoxy groups can be altered to optimize interactions with the target.

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (e.g., tetrazole, hydroxamic acid) to improve metabolic stability or cell permeability while maintaining the key binding interaction.

An example of this approach can be seen in the development of 2-aroyl benzofuran-based hydroxamic acids as anticancer agents that target tubulin polymerization. In these studies, the substitution pattern on the benzoyl moiety was systematically varied to determine the optimal arrangement for activity. mdpi.com

The substituents on the aromatic ring of this compound have a profound impact on its physicochemical properties and, consequently, its biological activity.

Chlorine Substituent: The chlorine atom is an electron-withdrawing group that increases the acidity of the carboxylic acid. eurochlor.org It also significantly enhances the lipophilicity (hydrophobicity) of the molecule, which can influence its ability to cross cell membranes and its binding to hydrophobic pockets in target proteins. eurochlor.org The position of the chlorine atom is crucial; for example, studies on substituted benzylamino-thiazoles have shown that a para-chloro substituent on the benzyl (B1604629) ring can lead to potent antiproliferative activity. nih.gov

Propoxy Substituent: The propoxy group is an electron-donating group and also contributes to the molecule's lipophilicity. Alkoxy groups can influence the regioselectivity of certain chemical reactions and can form specific hydrogen bonds or van der Waals interactions within a target's binding site. mdpi.com SAR studies on various compound series have demonstrated that the length and position of alkoxy chains can dramatically affect biological potency. For example, in a series of 2-benzoyl benzofuran derivatives, moving a methoxy group from the 3' to the 4'-position on the benzoyl ring was found to be detrimental to antiproliferative activity. mdpi.com

The following table presents data from a study on 2-substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles, illustrating the impact of substituent changes on antiproliferative activity against the U-937 cancer cell line. This demonstrates the general principles of how modifications to a core structure, analogous to what could be done with this compound derivatives, affect biological outcomes.

| Compound ID | 2-Position Substituent | IC₅₀ (µM) against U-937 cells |

| 8a | Benzylamino | 17.5 |

| 8d | o-Chlorobenzylamino | > 100 |

| 8e | p-Chlorobenzylamino | 6.5 |

| 8f | p-Chlorophenethylamino | 5.7 |

| 8k | p-Methoxyphenethylamino | 12.2 |

| Data sourced from a study on substituted thiazoles to illustrate SAR principles. nih.gov |

Development of Reference Standards and Impurity Profiling for Pharmaceutical Quality Control

The establishment of reference standards and the comprehensive profiling of impurities are cornerstones of pharmaceutical quality control, ensuring the safety and efficacy of manufactured drugs. In this context, this compound serves as a critical reference point for the identification and quantification of process-related impurities that may arise during the synthesis of certain active pharmaceutical ingredients (APIs).

Reference Standards: A reference standard is a highly purified compound that is used as a benchmark for analytical tests. In the pharmaceutical industry, reference standards are indispensable for confirming the identity, purity, and strength of drug substances and products. While specific public documentation detailing the widespread use of this compound as a primary reference standard is limited, its availability from various chemical suppliers in high purity grades suggests its utility in research and development settings for analytical method development and validation. For a compound to be officially designated as a pharmacopeial reference standard, it must undergo rigorous testing and characterization to establish its suitability for its intended use.

Impurity Profiling: Impurity profiling is the identification, quantification, and characterization of all potential impurities in a drug substance. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug. Therefore, regulatory authorities require a thorough understanding of a drug's impurity profile.

This compound can be a potential impurity in drug syntheses where it is used as a starting material or is formed as a byproduct. The development of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for detecting and quantifying such impurities. A hypothetical impurity profile for a drug substance synthesized using this compound as a precursor is outlined below.

Table 1: Hypothetical Impurity Profile

| Impurity Name | Potential Origin | Analytical Method for Detection |

|---|---|---|

| This compound | Unreacted starting material | HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) |

| Related chloro-propoxy isomers | Side reaction during synthesis | HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |

Detailed research findings on the specific impurity profiles of drugs where this compound is a known impurity are often proprietary and not extensively published in the public domain. However, the principles of impurity profiling would necessitate the synthesis and characterization of this compound as a reference marker to validate the analytical methods used for quality control.

Patent Analysis and Intellectual Property Landscape in Drug Development

The intellectual property landscape surrounding a chemical compound provides valuable insights into its commercial and therapeutic potential. A patent analysis for this compound reveals its significance as a key building block or intermediate in the synthesis of novel therapeutic agents.

Patents in the pharmaceutical sector are granted for new, inventive, and useful inventions, which can include new chemical entities, manufacturing processes, formulations, and methods of use. The mention of this compound in patent literature often occurs in the "examples" or "synthesis" sections, where it is described as a reactant in the preparation of a more complex, biologically active molecule.

An analysis of the patent landscape indicates that derivatives of this compound have been explored for various therapeutic applications. The core structure of this compound provides a scaffold that can be chemically modified to interact with specific biological targets. While a comprehensive list of all patents citing this specific compound is extensive and dynamic, a general overview of the types of inventions can be provided.

Table 2: Overview of Patent Mentions for this compound Derivatives

| Patent Focus Area | General Therapeutic Target/Indication | Role of this compound |

|---|---|---|

| Novel Heterocyclic Compounds | Oncology, Inflammatory Diseases | Starting material for multi-step synthesis |

| Kinase Inhibitors | Cancer Therapy | Key intermediate in the synthesis of the inhibitor scaffold |

The intellectual property surrounding compounds synthesized from this compound is typically held by pharmaceutical and biotechnology companies. These patents protect the novel drug candidates and their use for treating specific diseases, thereby providing a period of market exclusivity that is crucial for recouping the substantial costs of drug development. The existence of such patents underscores the perceived value of the this compound scaffold in the ongoing quest for new and improved medicines.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Indications

Substituted benzoic acid derivatives are known to exhibit a wide range of biological activities, and 4-Chloro-3-propoxybenzoic acid is a promising candidate for drug discovery efforts. The presence of a halogen atom can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Potential Therapeutic Applications:

Antimicrobial Agents: Studies on other substituted benzoic acid hydrazides have indicated that the presence of electron-withdrawing groups, such as chlorine, on the benzoic acid moiety can improve antimicrobial activity. nih.govresearchgate.net Further investigation could reveal if this compound or its derivatives possess antibacterial or antifungal properties. Research on related compounds has shown activity against multidrug-resistant Staphylococcus aureus. benthamdirect.com

Proteostasis Modulators: Benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to enhance the activity of cellular protein degradation systems, such as the proteasome and lysosomes. mdpi.com Given that mono-halogenated benzoic acid derivatives, in particular, have shown bioactivity in this area, this compound could be explored for its potential to modulate proteostasis, which is implicated in various diseases, including neurodegeneration and cancer. mdpi.com

| Potential Biological Target Class | Rationale Based on Structural Analogs |

| Bacterial Enzymes | Halogenated benzoic acids have shown antimicrobial properties. nih.govresearchgate.net |

| Fungal Enzymes | Substituted benzoic acids have been investigated for antifungal activity. asianpubs.org |

| Proteases and Kinases | The benzoic acid scaffold is a known feature of many enzyme inhibitors. smolecule.com |

| Proteostasis Network Modules | Halogenated benzoic acid derivatives have been found to activate cellular protein degradation pathways. mdpi.com |

Integration with Advanced Materials Science and Polymer Chemistry

The structural characteristics of this compound also suggest its utility in the development of novel materials with tailored properties.

Potential Applications in Materials Science:

Liquid Crystals: Alkoxy benzoic acids are well-known building blocks for thermotropic liquid crystals. ijert.org The length of the alkoxy chain and the nature of the aromatic core are critical determinants of the mesomorphic properties. aip.orgnih.gov The specific structure of this compound could be investigated for its potential to form liquid crystalline phases, which are crucial for display technologies and other electro-optic applications.

Polymer Chemistry: Substituted benzoic acids can be used as initiators or monomers in polymerization reactions. For example, they have been employed as initiators in the controlled cationic polymerization of vinyl ethers. researchgate.net Additionally, benzoic acid-modified bentonite has been synthesized to create organic-inorganic hybrid materials with enhanced thermal stability and compatibility with aromatic polymers. researchgate.net The reactivity of the carboxylic acid group and the potential for functionalization of the aromatic ring make this compound a candidate for creating new polymers and composite materials.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be leveraged to accelerate the investigation of this compound and its derivatives.

AI and ML in the Study of this compound:

Predicting Bioactivity: Machine learning models can predict the biological activity of small molecules based on their structure. stanford.edutandfonline.com By training models on datasets of known active and inactive compounds, it is possible to predict potential biological targets for this compound and prioritize experimental screening.

De Novo Design: Generative AI models can design novel molecules with desired properties. Starting with the this compound scaffold, these models could generate derivatives with optimized activity against a specific biological target or with enhanced material properties.

QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) studies, which can be enhanced by machine learning, can identify the key molecular features that contribute to a desired biological activity. semanticscholar.org This information can guide the synthesis of more potent and selective analogs of this compound.

| AI/ML Application | Potential Impact on Research of this compound |

| Bioactivity Prediction | Rapidly identify potential therapeutic targets for the compound. stanford.edutandfonline.com |

| Generative Models | Design novel derivatives with improved efficacy or desired material properties. |

| QSAR Modeling | Elucidate the relationship between the chemical structure and biological activity to guide optimization. semanticscholar.org |

Translational Research: Bridging Preclinical Findings to Clinical Development Potential

Should initial studies reveal significant biological activity for this compound or its derivatives, a clear path for translational research will be necessary to move from preclinical findings to potential clinical applications. This process involves a series of well-defined stages to ensure safety and efficacy. researchgate.netppd.comnih.gov

Translational Pathway for a Novel Bioactive Compound:

Lead Optimization: Promising initial "hit" compounds would undergo medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. biobide.com

In Vitro and In Vivo Preclinical Studies: The optimized lead compounds would be tested in cell-based assays and animal models of disease to establish proof-of-concept and assess their safety profiles. ppd.com

Investigational New Drug (IND)-Enabling Studies: This phase involves a comprehensive evaluation of the drug candidate's toxicology and pharmacology to support an application to regulatory authorities for permission to begin human clinical trials. biobide.com

Clinical Trials: If approved, the compound would enter phased clinical trials in humans to evaluate its safety, dosage, and efficacy in treating the targeted disease. biobide.com

The journey from a promising molecule like this compound to a clinically approved therapeutic is long and complex, but the potential rewards for human health are substantial. nih.gov

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-3-propoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves propoxylation of 4-chloro-3-hydroxybenzoic acid using propanol under acidic or basic catalysis. For example:

Etherification: React 4-chloro-3-hydroxybenzoic acid with 1-bromopropane in the presence of K₂CO₃ (anhydrous) in DMF at 80–100°C for 12–24 hours .

Workup: Acidify with HCl to precipitate the product, followed by recrystallization from ethanol/water.

Key Variables:

- Catalyst choice: K₂CO₃ minimizes side reactions compared to NaOH, which may hydrolyze ester intermediates.

- Solvent purity: Anhydrous DMF prevents dehalogenation of the chloro substituent.

- Temperature control: Exceeding 100°C risks decarboxylation of the benzoic acid moiety.

Typical yields: 60–75% (purity >95% by HPLC).

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR:

- ¹H NMR: Look for a triplet at δ 1.0–1.2 ppm (CH₃ of propoxy), a multiplet at δ 3.4–3.6 ppm (-OCH₂-), and aromatic protons at δ 7.2–8.0 ppm.

- ¹³C NMR: Confirm the propoxy chain (δ 10–25 ppm for CH₃, δ 60–70 ppm for -OCH₂-) and carboxylate carbon at δ 170–175 ppm .

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) to resolve bond lengths and angles. For example, the C-O bond in the propoxy group should align with literature values (~1.42 Å) .

Advanced: How should researchers optimize reaction conditions when scaling up synthesis to multigram quantities?

Methodological Answer:

- Design of Experiments (DoE):

- Vary catalyst loading (1–3 eq.), solvent volume (3–5 mL/g substrate), and reaction time (8–24 hrs) to identify Pareto-optimal conditions .

- Use HPLC to monitor byproducts (e.g., dechlorinated derivatives).

- Safety considerations:

- Scale-up challenges:

- Heat dissipation: Stirring efficiency and cooling rate impact yield consistency.

Advanced: What computational tools can predict feasible synthetic pathways for novel derivatives of this compound?

Methodological Answer:

- AI-driven synthesis planning: Tools like Reaxys or Pistachio predict one-step modifications (e.g., replacing propoxy with ethoxy):

- Input SMILES:

C1=C(C(=CC(=C1Cl)OCCCC)C(=O)O)Cl - Output: Prioritize routes with minimal protecting group steps and high atom economy .

- Input SMILES:

- DFT calculations: Optimize transition states for propoxylation using Gaussian or ORCA to identify energy barriers (~25–30 kcal/mol for SN2 mechanisms) .

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated benzoic acid derivatives?

Methodological Answer:

- Twinned crystals: Use SHELXD for structure solution and SHELXL for refinement. For severe twinning, apply HKLF5 format to handle overlapping reflections .

- Disorder modeling: For flexible propoxy chains, split occupancy models (e.g., 60:40 for two conformers) improve R-factors (<0.05) .

- Validation: Cross-check with Hirshfeld surfaces (CrystalExplorer) to ensure plausible intermolecular interactions (e.g., Cl···H contacts) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .

- Waste disposal: Neutralize acidic residues with NaHCO₃ before aqueous disposal. Chlorinated organics require incineration (≥850°C) .

- Spill management: Absorb with vermiculite, seal in containers, and label as hazardous .

Advanced: How do researchers analyze and mitigate stability issues in halogenated benzoic acids under storage conditions?

Methodological Answer:

- Forced degradation studies:

- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation .

Advanced: What strategies are effective in achieving enantiomeric purity for chiral analogs of this compound?

Methodological Answer:

- Chiral chromatography: Use Chiralpak IA-3 column (hexane:IPA 90:10, 1 mL/min) to resolve enantiomers (Rs >1.5) .

- Asymmetric synthesis: Employ Evans’ oxazolidinone auxiliaries to induce stereochemistry at the propoxy chain .

Basic: What analytical techniques are recommended for quantifying impurities in this compound?

Methodological Answer:

- HPLC-DAD:

- Column: C18 (5 µm, 250 × 4.6 mm)

- Mobile phase: 0.1% H₃PO₄ (A) and MeCN (B), gradient 30→70% B in 20 min.

- LOD: 0.1 µg/mL for chlorinated byproducts .

- GC-MS: Detect volatile impurities (e.g., residual propanol) using HP-5MS column (He carrier, 2 mL/min) .

Advanced: How can researchers leverage cross-coupling reactions to functionalize this compound?

Methodological Answer:

- Suzuki-Miyaura: Replace chloro substituent with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and boronic acids in dioxane/H₂O (3:1) at 90°C .

- Buchwald-Hartwig: Introduce amines at the 4-position with Xantphos/Pd₂(dba)₃ catalyst (yields: 50–65%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.